molecular formula C10H7ClN2O3S B2411288 2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid CAS No. 1266374-59-7

2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No.: B2411288
CAS No.: 1266374-59-7
M. Wt: 270.69
InChI Key: LRBFYKOSSAUYLV-UHFFFAOYSA-N
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Description

Key Conformational Features:

  • Envelope Conformation : X-ray studies of analogous compounds reveal a puckered "envelope" structure, with sulfur as the flap atom (deviation: ~0.206 Å from the mean plane).
  • Dihedral Angles :
    • The dihedral angle between the thiazolidinone ring and the benzoic acid moiety ranges from 48.42° to 48.72° in crystalline states.
    • Substituents at C2 and N3 influence ring planarity, with bulkier groups increasing puckering.

Table 1 : Conformational Parameters in Thiazolidinone Derivatives

Parameter Value (Å/°) Source Compound Reference
S1 Deviation from Plane 0.206 3-Cyclohexyl-2-phenyl
C2-N3-C4-S1 Dihedral 172.3° 2-Trichloromethyl Derivative
Benzene-Thiazolidinone Angle 48.72° 3-(4-Chlorophenyl) Derivative

Tautomeric Equilibria in 4-Oxo-1,3-thiazolidin-2-ylidene Systems

The thiazolidin-2-ylidene group exhibits tautomerism, with equilibrium governed by substituents and solvent effects:

Dominant Tautomers:

  • Oxo Form (Keto) : Favored in polar solvents due to stabilization via hydrogen bonding.
  • Imino Form (Enol) : Rare in crystalline states but detected in solution via NMR for analogs with electron-withdrawing groups.

Key Findings :

  • The (2Z) configuration stabilizes the oxo tautomer by minimizing steric clashes between the benzoic acid and thiazolidinone moieties.
  • MP2 calculations predict a 5.69 kcal/mol energy difference favoring the oxo form in gas-phase simulations.

X-ray Crystallographic Studies of Analogous Thiazolidinone Derivatives

Crystallographic data provide insights into bond lengths and intermolecular interactions:

Table 2 : Comparative X-ray Data for Thiazolidinone Analogs

Parameter Target Compound 3-Phenyl Derivative 2-Trichloromethyl Derivative
C=O Bond Length (Å) 1.209 (calc.) 1.215 1.211
C-S Bond Length (Å) 1.76 (calc.) 1.74 1.75
N-C(=O) Angle (°) 122.1 121.8 122.3
Hydrogen Bonding C-H···O C-H···O, N-H···S C-H···O, Cl···π

Notable Observations:

  • Intermolecular Interactions : C-H···O hydrogen bonds and π-π stacking between aromatic rings dominate packing arrangements.
  • Bond Length Consistency : The C=O (1.21 Å) and C-S (1.75 Å) bonds align with values observed in related structures, confirming minimal electronic perturbation from the chlorine substituent.

Properties

IUPAC Name

2-chloro-5-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3S/c11-7-2-1-5(3-6(7)9(15)16)12-10-13-8(14)4-17-10/h1-3H,4H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBFYKOSSAUYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC(=C(C=C2)Cl)C(=O)O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with thiazolidinone derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Substitution: Formation of various substituted benzoic acid derivatives.

    Reduction: Formation of 2-amino-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid.

    Oxidation: Formation of sulfoxides or sulfones of the thiazolidinone ring.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can lead to the development of novel compounds with enhanced properties .

2. Biology

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies on thiazolidinone derivatives have shown effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .
  • Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, making it a candidate for further development as an anticancer agent . Notably, compounds similar to this one have shown promising results against leukemia and central nervous system cancer cell lines .

3. Medicine

  • Drug Development : The structural features of 2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid make it a valuable candidate in drug development. Its ability to interact with specific molecular targets positions it as a potential therapeutic agent for various diseases .

Case Studies

Several studies have highlighted the biological activities associated with this compound:

  • Antimicrobial Screening : A series of thiazolidinone derivatives were synthesized and tested against various microbial strains. The results showed that certain derivatives exhibited activity comparable to established antibiotics like penicillin and ciprofloxacin .
  • Anticancer Efficacy : In a study evaluating new 2-aryl-1,3-thiazolidin-4-one derivatives, one compound demonstrated an inhibition rate of 84.19% against leukemia cells (MOLT-4) during preliminary testing . This underscores the potential of thiazolidinone-based compounds in oncology.

Mechanism of Action

The mechanism of action of 2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitrobenzoic acid: A precursor in the synthesis of the target compound.

    Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.

Uniqueness

2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is unique due to its combination of a thiazolidinone ring with a chlorinated benzoic acid moiety, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of 2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Synthesis

The compound features a thiazolidinone ring fused with a chlorinated benzoic acid moiety. Its synthesis typically involves the reaction of 2-chloro-5-nitrobenzoic acid with thiazolidinone derivatives under specific conditions, often using sodium hydroxide in dimethylformamide (DMF) as the solvent.

The biological activity of 2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is believed to stem from its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to various observed biological effects. Further research is needed to elucidate the precise pathways involved.

Antimicrobial Properties

Research has indicated that compounds containing thiazolidinone rings exhibit significant antimicrobial activity. In particular, derivatives similar to 2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid have shown effectiveness against various bacterial strains. For instance, studies on related thiazolidinones revealed strong antibacterial effects against Gram-positive bacteria .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidinone derivatives. For example, steroidal mono- and bis(thiazolidin-4-ones) have demonstrated selective cytotoxicity against cancer cell lines such as K562 and HeLa, with IC50 values ranging from 8.5 μM to 15 μM . The mechanism involves inducing apoptosis through both extrinsic and intrinsic signaling pathways.

Cytotoxicity Studies

A comparative study involving thiazolidinone derivatives found that many exhibited significant cytotoxic effects on malignant cell lines while showing lower toxicity towards normal human fibroblasts. This selectivity is crucial for developing therapeutic agents with minimized side effects .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A series of thiazolidinone derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Compound 18 showed the highest antiproliferative activity against lung, breast, and liver cancer cells compared to standard treatments like irinotecan .
  • Antimicrobial Screening :
    • In vitro studies demonstrated that certain thiazolidinone derivatives inhibited bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of thiazolidinone compounds:

Compound Cell Line IC50 (μM) Activity
2-chloro-5-{[(2Z)-4-oxo...K5628.5Strong cytotoxicity
Thiazolidinone derivative 18HeLa12.7High selectivity
Thiazolidinone derivativeMDA-MB-36121.5Comparable to cisplatin

Q & A

Q. Q1. What synthetic strategies are recommended for preparing 2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, and how can reaction conditions be optimized?

A1. The compound can be synthesized via cyclization reactions involving thiourea intermediates and chloroacetyl chloride. A plausible mechanism involves nucleophilic attack by 4-aminobenzoic acid derivatives on aryl isothiocyanates, followed by cyclization to form the thiazolidinone ring . Key steps include:

  • Reagent optimization : Use acetic anhydride for cyclization (yield: ~70%) .
  • Temperature control : Reflux in ethanol at 80°C for 6–8 hours to avoid side reactions.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) .
    Validate intermediates via 1H^1H-NMR and IR spectroscopy to confirm imine and carbonyl group formation .

Q. Q2. Which spectroscopic and analytical methods are critical for characterizing this compound and its intermediates?

A2. Essential methods include:

  • UV-Vis spectroscopy : Confirm conjugation in the thiazolidinone-benzoic acid system (λmax ~320–350 nm) .
  • Elemental analysis (CHNS) : Verify stoichiometry (e.g., C12H8ClN3O3S requires C 44.52%, H 2.49%) .
  • Mass spectrometry (HRMS) : Detect molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 324.03) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm<sup>−1</sup>) and imine (C=N, ~1600 cm<sup>−1</sup>) stretches .

Q. Q3. How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

A3. Prioritize receptor-binding assays based on structural analogs (e.g., GPR35 agonists).

  • In vitro binding assays : Use PathHunter β-arrestin recruitment technology for GPCR targets .
  • Concentration ranges : Test 0.1–100 μM to determine EC50 values.
  • Species selectivity : Compare activity against human vs. rodent orthologs (e.g., IC50 human GPR35: 12 nM; rodent: >1 μM) .

Advanced Research Questions

Q. Q4. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?

A4. Use single-crystal X-ray diffraction with SHELXL for refinement:

  • Data collection : High-resolution (<1.0 Å) data minimizes twinning risks .
  • Disorder modeling : Address positional disorder in the thiazolidinone ring using PART instructions in SHELXL .
  • Validation tools : Employ Coot for electron density map analysis and PLATON for symmetry checks .
    Example refinement metrics: R1 < 5%, wR2 < 12% .

Q. Q5. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s derivatives?

A5. Focus on functional group modifications:

  • Mannich base formation : React with formaldehyde and amines to introduce alkylamino groups at the thiazolidinone NH site .
  • Esterification : Convert the benzoic acid to methyl ester to assess hydrophobicity effects on membrane permeability .
  • Bioisosteric replacement : Substitute the chlorine atom with fluorine or trifluoromethyl groups to modulate electronic effects .
    Validate SAR using molecular docking (e.g., AutoDock Vina) to predict binding poses with target receptors .

Q. Q6. How can conflicting bioactivity data from different synthetic batches be systematically addressed?

A6. Implement a tiered troubleshooting approach:

Purity analysis : Compare HPLC traces (C18 column, acetonitrile/water gradient) to detect impurities .

Conformational studies : Use DFT calculations (e.g., Gaussian 16) to assess tautomeric equilibria (e.g., enol-keto forms) .

Batch-to-batch consistency : Standardize reaction conditions (e.g., inert atmosphere, strict temperature control) .

Biological replicates : Repeat assays with independent batches (n ≥ 3) to confirm reproducibility .

Q. Q7. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

A7. Leverage in silico tools:

  • Lipophilicity : Calculate logP values using ChemAxon or Molinspiration (predicted logP ~2.5) .
  • Metabolic stability : Simulate cytochrome P450 interactions with Schrödinger’s QikProp.
  • Toxicity screening : Use ProTox-II to predict hepatotoxicity and mutagenicity risks .
    Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Methodological Considerations

Q. Q8. How can researchers analyze tautomerism in the thiazolidinone ring and its impact on bioactivity?

A8. Combine experimental and computational approaches:

  • NMR titration : Monitor proton shifts in DMSO-d6 to detect tautomeric equilibria .
  • X-ray crystallography : Resolve dominant tautomeric forms in the solid state .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., water) to assess dynamic interconversion .

Q. Q9. What advanced techniques are recommended for studying this compound’s interaction with biological targets?

A9. Employ biophysical and structural methods:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) to purified receptors .
  • Cryo-EM : Resolve ligand-bound GPCR conformations at near-atomic resolution .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

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